Unii-V96Q9X7ros

Description

UNII-V96Q9X7ros is a Unique Ingredient Identifier (UNII) assigned by the U.S. FDA’s Global Substance Registration System (GSRS) to unambiguously identify a substance relevant to medicinal or translational research . Substances assigned UNIIs are critical for regulatory tracking, pharmacovigilance, and harmonizing substance identification across databases . For this compound, its inclusion in the GSRS implies its relevance to drug development, medical device formulations, or biochemical research.

Properties

Molecular Formula |

C20H21F2N3O4 |

|---|---|

Molecular Weight |

405.4 g/mol |

IUPAC Name |

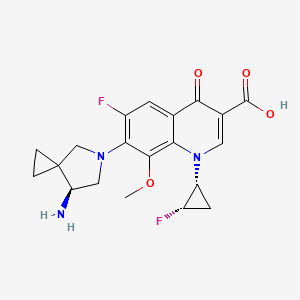

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C20H21F2N3O4/c1-29-18-15-9(17(26)10(19(27)28)6-25(15)13-5-11(13)21)4-12(22)16(18)24-7-14(23)20(8-24)2-3-20/h4,6,11,13-14H,2-3,5,7-8,23H2,1H3,(H,27,28)/t11-,13+,14+/m0/s1 |

InChI Key |

JYRHGXXQSIPDDP-IACUBPJLSA-N |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@H](C4(C3)CC4)N)F)C(=O)C(=CN2[C@@H]5C[C@@H]5F)C(=O)O |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC(C4(C3)CC4)N)F)C(=O)C(=CN2C5CC5F)C(=O)O |

Synonyms |

DK-507k |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table summarizes key properties of this compound and analogous compounds (modeled after and ):

Key Observations :

Implications :

- Compound B’s multi-hazard profile underscores the importance of rigorous safety assessments for nitrogen-containing heterocycles, a common feature in drug candidates .

- Regulatory Requirements: this compound would require comprehensive toxicological evaluation, including acute toxicity, genotoxicity, and environmental impact studies, as mandated by CLP regulations .

Methodological Considerations for Comparative Studies

Analytical Techniques

Data Reproducibility

Consistent with , all experimental procedures for this compound must be documented in sufficient detail to enable replication, including:

- Reaction conditions (solvent, temperature, catalysts).

- Purification techniques (e.g., column chromatography, recrystallization).

- Spectroscopic data archived in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.